1,4-Dioxacyclotetradecane-5,14-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biodegradable Polymers

Ethylene sebacate is being investigated for its potential as a biodegradable alternative to traditional plastics. Studies have shown it can degrade under specific conditions by microorganisms []. This makes it an attractive option for developing environmentally friendly materials for various applications.

Drug Delivery Systems

Research suggests ethylene sebacate can be used to create nanoparticles for drug delivery. These nanoparticles can encapsulate drugs and release them in a controlled manner within the body. This controlled release can improve drug efficacy and reduce side effects.

Tissue Engineering

Ethylene sebacate's biocompatibility and ability to degrade are being explored in tissue engineering applications []. Scaffolds made from this material can provide a temporary structure for cell growth and promote tissue regeneration.

Separation Science

Ethylene sebacate has been used as a stationary phase in high-performance liquid chromatography (HPLC) for separating various compounds []. This application leverages its specific interactions with different molecules to achieve efficient separation.

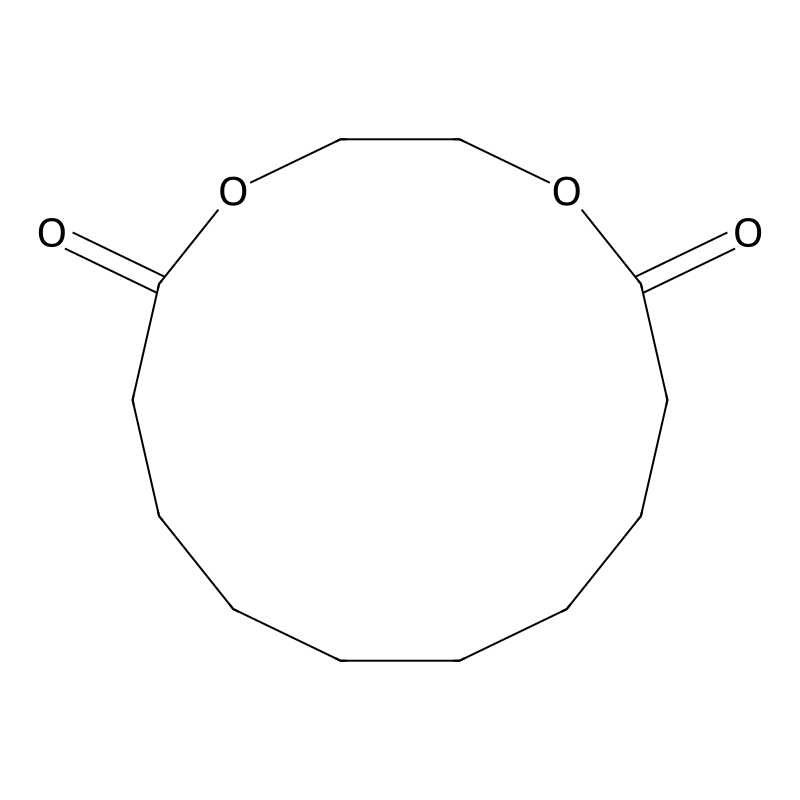

1,4-Dioxacyclotetradecane-5,14-dione is a cyclic compound characterized by the molecular formula and a molecular weight of 228.28 g/mol. It is also known by various names including Cyclic Ethylene Ester Sebacic Acid and Cyclic Ethylene Decanedioate. The structure features two carbonyl groups situated at positions 5 and 14 within a dioxacyclotetradecane ring, contributing to its unique chemical properties. The compound has a melting point of 40-41 °C and a boiling point of 442.1 °C, with a density of 1.021 g/cm³ .

1,4-Dioxacyclotetradecane-5,14-dione has been extensively studied for its role in the synthesis of macrocyclic dioxotetraamine ligands and their metal complexes. These reactions often involve the formation of stable complexes with transition metals, which are analyzed using techniques such as X-ray diffraction and electronic spectroscopy. The compound is also utilized in the synthesis of novel degradable polyesters, showcasing its versatility in organic synthesis .

The synthesis of 1,4-Dioxacyclotetradecane-5,14-dione can be achieved through several methods, primarily involving the reaction between sebacic acid and ethylene glycol. This process typically requires controlled conditions to ensure the formation of the desired cyclic structure. Alternative synthetic routes may involve variations in reactants or catalysts to optimize yield and purity .

This compound finds applications in various fields, including:

- Organic Synthesis: As a building block for synthesizing complex organic molecules.

- Coordination Chemistry: In the formation of metal complexes that have potential applications in catalysis and materials science.

- Polymer Chemistry: As a precursor for developing biodegradable polyesters that are environmentally friendly alternatives to conventional plastics .

Interaction studies involving 1,4-Dioxacyclotetradecane-5,14-dione primarily focus on its ability to form complexes with various metal ions. These studies help elucidate the stability and reactivity of the resulting complexes under different conditions. Additionally, understanding these interactions can provide insights into potential applications in drug delivery systems and catalysis .

Several compounds share structural similarities with 1,4-Dioxacyclotetradecane-5,14-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dioxacyclotetradecane-5,14-dione | C12H20O4 | Cyclic structure with two carbonyl groups |

| 1,4-Dioxacyclohexadecane-5,16-dione | C16H30O4 | Longer carbon chain; different cyclic structure |

| Sebacic Acid | C10H18O4 | Linear structure; no cyclic features |

| Ethylene Glycol | C2H6O2 | Simple diol; lacks carbonyl groups |

1,4-Dioxacyclotetradecane-5,14-dione is unique due to its cyclic structure combined with two carbonyl functionalities that enhance its reactivity compared to linear analogs like sebacic acid .

The compound 1,4-Dioxacyclotetradecane-5,14-dione represents a distinctive member of the macrocyclic dilactone family, exhibiting unique structural characteristics that define its chemical identity and classification within organic chemistry. This systematic analysis examines the fundamental aspects of its nomenclature, structural classification, and relationship to other heterocyclic compounds.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 1,4-Dioxacyclotetradecane-5,14-dione follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple functional groups [1] [2]. The name systematically describes a fourteen-membered ring structure containing two oxygen atoms in ether linkages at positions 1 and 4, with carbonyl groups at positions 5 and 14 forming lactone functionalities.

The systematic naming convention begins with the identification of the ring size, designated as "tetradecane" indicating fourteen atoms in the cyclic structure [1]. The prefix "dioxa" specifies the presence of two oxygen atoms within the ring framework, while the positional numbers 1,4 precisely locate these heteroatoms [3]. The suffix "dione" indicates two carbonyl groups, with their positions specified as 5,14 within the macrocyclic framework [4] [5].

Alternative nomenclature systems provide additional systematic names for this compound. The Chemical Abstracts Service registry number 5578-82-5 corresponds to multiple accepted names including "ethylene sebacate," "cyclic ethylene decanedioate," and "sebacic acid, ethylene ester" [1] [2] [6]. These names reflect the compound's origin from the cyclization of sebacic acid (decanedioic acid) with ethylene glycol, providing insight into its synthetic relationship to these precursor molecules [7] [8].

The International Union of Pure and Applied Chemistry systematic approach to naming cyclic esters, particularly lactones, involves replacing the suffix "ic acid" of the parent acid with "olactone" [5]. In macrocyclic systems, this nomenclature extends to describe the ring size and heteroatom positions, resulting in the comprehensive systematic name that fully characterizes the molecular structure [9] [10].

Table 1: Chemical Identity and Properties of 1,4-Dioxacyclotetradecane-5,14-dione

| Property | Value |

|---|---|

| IUPAC Name | 1,4-Dioxacyclotetradecane-5,14-dione |

| CAS Registry Number | 5578-82-5 |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight (g/mol) | 228.28 |

| Ring Size (atoms) | 14 |

| Melting Point (°C) | 40-41 |

| Boiling Point (°C) | 442.1 ± 38.0 (Predicted) |

| Density (g/cm³) | 1.021 ± 0.06 (Predicted) |

| Color/Form | White to Off-White Solid |

| Solubility (Chloroform) | Slightly soluble |

| Solubility (Methanol) | Slightly soluble |

| Storage Temperature | -20°C, Inert atmosphere |

| Chemical Classification | Macrocyclic Dilactone |

| Structural Type | Cyclic Diester |

| Functional Groups | Two ester groups, Ether linkages |

| Synonyms | Ethylene sebacate; Sebacic acid ethylene ester; Cyclic ethylene decanedioate |

Structural Classification as a Macrocyclic Dilactone

The structural classification of 1,4-Dioxacyclotetradecane-5,14-dione as a macrocyclic dilactone places it within a specialized category of cyclic compounds characterized by specific geometric and electronic properties [11] [4]. Macrocycles are conventionally defined as molecules containing rings of twelve or more atoms, and this compound with its fourteen-membered ring structure clearly meets this criterion [11] [12].

The dilactone functionality distinguishes this compound from simple macrolactones by containing two distinct lactone groups within the same macrocyclic framework [4] [13]. Lactones are cyclic carboxylic esters formed through intramolecular esterification of hydroxycarboxylic acids, and the presence of two such functionalities creates a unique structural motif [4] [5]. The lactone rings in 1,4-Dioxacyclotetradecane-5,14-dione are six-membered, classifying them as δ-lactones according to the conventional Greek letter designation system [4].

The macrocyclic framework provides conformational constraints that significantly influence the compound's chemical and physical properties [11] [14]. Unlike linear esters, the cyclic structure restricts molecular flexibility while maintaining sufficient conformational freedom to adopt energetically favorable conformations [12] [15]. This structural characteristic is particularly important in biological systems, where macrocyclic compounds often demonstrate enhanced binding affinity and selectivity compared to their acyclic counterparts [12] [16].

The fourteen-membered ring size places this compound in the medium-sized macrocycle category, which exhibits distinct conformational properties compared to larger macrocycles [11] [17]. Studies of ring size effects in macrocyclic compounds have demonstrated that fourteen-membered rings can adopt specific conformational arrangements that influence their biological activity and chemical reactivity [17] [18]. This ring size represents an optimal balance between conformational flexibility and structural constraint, contributing to the compound's stability and potential applications [16] [19].

Table 2: Structural Classification Comparison

| Classification Category | 1,4-Dioxacyclotetradecane-5,14-dione | Comparison Examples |

|---|---|---|

| Ring Size | 14-membered macrocycle | Crown ethers (12-18+ atoms), Cyclodextrins (24+ atoms) |

| Heteroatoms in Ring | 4 oxygen atoms (2 ether, 2 carbonyl) | Varies by compound type |

| Functional Groups | Two lactone groups | Ester, ether, lactone variations |

| Chemical Class | Macrocyclic dilactone | Macrolactones, Crown ethers, Calixarenes |

| Structural Framework | Heterocyclic compound | Homo- and heterocyclic systems |

| Biological Relevance | Synthetic compound | Natural and synthetic macrocycles |

Relationship to Other Heterocyclic Compounds

The classification of 1,4-Dioxacyclotetradecane-5,14-dione within the broader family of heterocyclic compounds reveals important structural relationships and chemical similarities with other oxygen-containing macrocycles [3]. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as ring members, and this compound contains both carbon and oxygen atoms within its fourteen-membered ring [3].

The four oxygen atoms in the macrocyclic structure create distinct chemical environments that influence the compound's reactivity and properties [3]. Two oxygen atoms participate in ether linkages, providing structural connectivity, while the remaining two oxygen atoms form carbonyl groups that constitute the lactone functionalities [1] [2]. This arrangement creates a unique pattern of electron distribution and potential coordination sites that distinguish it from other heterocyclic systems [3].

Comparison with crown ethers reveals structural similarities in terms of oxygen atom incorporation within macrocyclic frameworks [11] [14]. Crown ethers, discovered by Charles Pedersen, typically contain multiple ether oxygen atoms arranged in macrocyclic structures designed for metal ion coordination [14]. While 1,4-Dioxacyclotetradecane-5,14-dione contains fewer oxygen atoms and includes carbonyl functionalities, both compound classes demonstrate the importance of heteroatom placement in determining macrocyclic properties [11] [14].

The relationship to other lactone-containing heterocycles extends to naturally occurring macrolactones and synthetic macrocyclic compounds used in pharmaceutical applications [20] [12]. Macrocyclic lactones such as avermectins and milbemycins share the cyclic ester functionality but typically contain larger ring systems and additional structural complexity [21] [20]. The simpler structure of 1,4-Dioxacyclotetradecane-5,14-dione represents a fundamental building block that demonstrates the essential features of macrocyclic dilactone chemistry [22].

The compound's classification within heterocyclic chemistry also relates to its synthetic accessibility and potential for chemical modification [23] [24]. The presence of multiple functional groups provides opportunities for further derivatization, while the macrocyclic framework offers a stable platform for structural elaboration [23]. This combination of stability and reactivity positions the compound as a valuable intermediate for accessing more complex heterocyclic structures [24].

Historical Context in Organic Chemistry

The historical development of 1,4-Dioxacyclotetradecane-5,14-dione and related macrocyclic compounds reflects the evolution of synthetic organic chemistry and the growing understanding of macrocyclic systems [14]. The synthesis of this compound emerges from the broader historical context of macrocyclic chemistry, which has developed significantly since the early twentieth century [14].

The foundational work on macrocyclic compounds began with the investigation of naturally occurring cyclic molecules and the development of synthetic methods for ring closure [14]. Early challenges in macrocycle synthesis included the thermodynamic and kinetic difficulties associated with ring-closing reactions, which tend to favor linear polymerization over cyclization [11] [23]. The successful synthesis of 1,4-Dioxacyclotetradecane-5,14-dione represents the application of these fundamental principles to create a specific macrocyclic dilactone structure [25] [23].

The historical development of esterification and polycondensation chemistry provided the synthetic foundation for creating cyclic esters from dicarboxylic acids and diols [7] [8] [25]. The reaction between sebacic acid (decanedioic acid) and ethylene glycol to form cyclic products demonstrates the application of these classical synthetic transformations to macrocyclic systems [7] [8]. This synthetic approach builds upon decades of research into esterification mechanisms and cyclization reactions [25] [23].

The recognition of macrocyclic compounds as important structural motifs in chemistry and biology has driven continued interest in their synthesis and applications [14] [12]. The development of 1,4-Dioxacyclotetradecane-5,14-dione contributes to this broader understanding by providing a well-defined example of macrocyclic dilactone chemistry [1] [2]. The compound's characterization and study have contributed to the fundamental knowledge base concerning medium-sized macrocycles and their properties [17] [18].

Contemporary research continues to build upon this historical foundation, exploring new synthetic methods and applications for macrocyclic compounds [22] [16]. The synthesis of macrocyclic lactones and dilactones from renewable resources, including olive oil and other biomass-derived materials, represents a modern extension of classical macrocyclic chemistry [22] [26]. This evolution demonstrates how historical synthetic principles continue to inform current research directions in sustainable chemistry and materials science [22] [27].